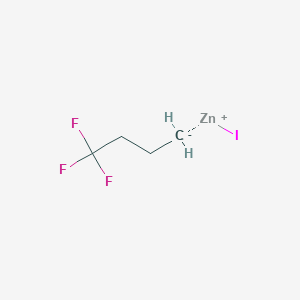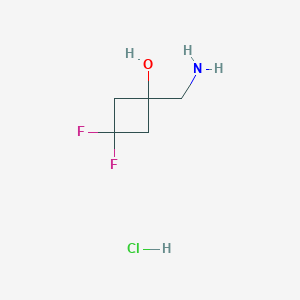
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF (TFBI) is a reagent used in organic synthesis, such as in the synthesis of organic compounds, including molecules with novel properties. TFBI is a potent reagent, and its use in organic synthesis has been increasing due to its high reactivity and low toxicity.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF is used in a variety of scientific research applications, such as in the synthesis of drugs, the synthesis of organic compounds, and the synthesis of materials with novel properties. It has also been used in the synthesis of peptides, proteins, and other biomolecules. Additionally, 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF has been used in the study of enzyme mechanisms and in the synthesis of complex organic structures.
Wirkmechanismus
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF acts as a strong Lewis acid and can activate the substrate to form a nucleophilic addition. The reaction proceeds via the formation of a zinc-iodide complex, which is then attacked by the substrate. The resulting product is then isolated and purified.
Biochemical and Physiological Effects
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF is considered to be relatively non-toxic and has been found to be safe for use in laboratory experiments. However, it is important to note that 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF can be toxic when inhaled or if it comes in contact with the skin or eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF in lab experiments include its high reactivity and low toxicity. Additionally, 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF can be used in the synthesis of a wide range of organic compounds, including those with novel properties. However, it is important to note that 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF is a potent reagent and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF in scientific research. These include the development of new methods for the synthesis of organic compounds, the exploration of its potential applications in drug synthesis and development, and the investigation of its potential applications in materials science. Additionally, further research into the biochemical and physiological effects of 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF could be beneficial.
Synthesemethoden
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF is synthesized by reacting zinc iodide with trifluorobutyllithium in tetrahydrofuran (THF). The reaction is carried out at a temperature of 0°C to -20°C and can be completed in less than 30 minutes. The product is then isolated and purified by recrystallization from THF.
Eigenschaften
IUPAC Name |
iodozinc(1+);1,1,1-trifluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3.HI.Zn/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQJCPMUPSHQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)


![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)

![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)